[(2-Ethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
(2-Ethoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups . This compound is also known by its systematic name, Benzenemethanamine, 2-ethoxy-N-(2-methylpropyl)- .
Preparation Methods
The synthesis of (2-Ethoxyphenyl)methylamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Ethoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted amines and their derivatives.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
(2-Ethoxyphenyl)methylamine can be compared with other similar amines, such as:
N-ethyl-N-methylpropanamine: A tertiary amine with similar structural features but different reactivity.
N-ethylethanamine: A secondary amine with a simpler structure and different chemical properties.
The uniqueness of (2-Ethoxyphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-12(13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVXKLOUVOQXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255043 | |
Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-89-5 | |
Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-N-(2-methylpropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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